Elastin

描述

Significance of Elastin in Vertebrate Tissue Homeostasis

This compound's unique elastic properties are critical for maintaining the structural integrity and function of tissues subjected to dynamic mechanical forces. It is particularly abundant in tissues that require significant stretch and recoil, such as the walls of large arteries, the lungs, skin, elastic ligaments, and certain cartilages. frontiersin.orgwikipedia.orgnih.gov In large elastic blood vessels like the aorta, this compound facilitates pressure wave propagation, aiding blood flow. wikipedia.org In the lungs, this compound allows for expansion during inhalation and recoil during exhalation. webmd.comclevelandclinic.org The presence of a functional elastic fiber network is essential for normal physiological function, and its insufficiency or disorganization is associated with various diseases, including cardiovascular conditions and certain forms of cutis laxa. clevelandclinic.orgfrontiersin.org The long-lived nature of this compound, with a half-life estimated at around 70 years in healthy tissues, underscores its importance in maintaining tissue function over a lifetime. frontiersin.org

This compound's role extends beyond passive elasticity; it also influences cellular behavior. For instance, the normal elasticity of arteries is suggested to be required to restrain the proliferation of smooth muscle cells in the arterial wall. nih.gov

Overview of Elastic Fiber Composition and Hierarchical Organization

Elastic fibers, the functional units containing this compound, are complex composite structures primarily composed of an amorphous core of cross-linked this compound protein surrounded by a sheath of microfibrils. frontiersin.orgmdpi.comnih.gov The main component of elastic fibers is this compound, which constitutes over 90% of their mass in mature tissues. frontiersin.orgresearchgate.net The microfibrils, typically 10-15 nm in diameter, are rich in glycoproteins, with fibrillin being a major constituent. frontiersin.orgmdpi.comnih.gov

The formation of elastic fibers is a multi-step hierarchical process. It begins with the synthesis of the soluble precursor protein, tropothis compound, by elastogenic cells such as fibroblasts, smooth muscle cells, and endothelial cells. researchgate.net Tropothis compound monomers (50-70 kDa) are secreted into the extracellular space. wikipedia.org In the extracellular matrix, tropothis compound monomers assemble and are deposited onto a microfibrillar scaffold, which is thought to guide the formation of the elastic fiber. mdpi.comnih.govresearchgate.net This assembly involves the aggregation of tropothis compound monomers, potentially forming multimers and spherules. researchgate.netresearchgate.net Extensive covalent cross-linking of the assembled tropothis compound monomers then occurs, catalyzed by enzymes like lysyl oxidase (LOX), resulting in the formation of the highly insoluble, durable this compound polymer. frontiersin.orgresearchgate.netresearchgate.net This cross-linking is crucial for the elastic properties of the mature fiber and involves lysine (B10760008) residues within specific domains of tropothis compound. wikipedia.orgresearchgate.net

The hierarchical organization of elastic fibers can be summarized as follows:

Tropothis compound Monomers: The soluble precursor protein. wikipedia.org

Microfibrillar Scaffold: Primarily composed of fibrillin, providing a template for tropothis compound deposition. mdpi.comnih.govresearchgate.net

Tropothis compound Assembly: Monomers aggregate into multimers and spherules on the microfibrils. researchgate.netresearchgate.net

Cross-linking: Enzymatic cross-linking of tropothis compound forms the insoluble this compound polymer core. frontiersin.orgresearchgate.netresearchgate.net

Mature Elastic Fiber: An amorphous this compound core surrounded by microfibrils. frontiersin.orgmdpi.comnih.gov

Historical Perspectives on this compound Structure and Function Theories

The understanding of this compound's structure and function has evolved over time, driven by research employing various techniques. Early theories aimed to explain the remarkable elasticity of this protein. One of the prevalent hypotheses has been the classical theory of rubber elasticity, first proposed by Hoeve and Flory. tarakanovagroup.orgcambridge.orgnih.gov This model described this compound as an isotropic, rubber-like polymer network consisting of cross-linked, random chains. cambridge.orgnih.gov It posited that this compound's elasticity was largely entropic in origin, arising from the tendency of disordered polymeric chains to return to a state of higher entropy upon relaxation after being stretched. tarakanovagroup.orgcambridge.orgnih.gov

Another significant concept in understanding this compound's behavior is the role of the hydrophobic effect. This compound is a highly hydrophobic protein, and the aggregation of its hydrophobic domains is crucial for its self-assembly and elastic recoil. researchgate.nettarakanovagroup.orgnih.gov The hydrophobic effect contributes to stabilizing the aggregated state of this compound, and the interaction with water plays a significant role in its elastic properties. cambridge.orgnih.gov

Despite decades of study, the precise molecular basis for this compound's self-assembly and the detailed structure of the functional, polymerised state have been subjects of ongoing research and some controversy. cambridge.orgnih.gov While initially thought to be mostly disordered, studies have revealed that tropothis compound and this compound can contain both stable and labile secondary structure elements. cambridge.orgresearchgate.net Current models integrate insights from studies on tropothis compound monomers and this compound-like peptides (ELPs) to understand how the protein sequence governs its structure, assembly, and mechanical properties. cambridge.orgresearchgate.net Detailed research findings, often employing techniques like electron microscopy and atomic-scale modeling, continue to refine our understanding of the hierarchical structure and dynamic behavior of this compound and elastic fibers. mdpi.comsydney.edu.au

Here is a summary of some key characteristics and compositional data related to this compound and elastic fibers:

| Feature | Description | Source |

| Protein Type | Extracellular Matrix Protein | nih.govfrontiersin.orgwikipedia.org |

| Key Property | Elasticity and Recoil | nih.govfrontiersin.orgwikipedia.org |

| Precursor | Tropothis compound (soluble monomer) | wikipedia.orgresearchgate.netresearchgate.net |

| Major Amino Acids | Glycine (B1666218), Valine, Alanine (B10760859), Proline | nih.govwikipedia.org |

| Cross-linking Amino Acids | Lysine (involved in covalent cross-links via desmosine (B133005) and isodesmosine) | wikipedia.orgresearchgate.net |

| Associated Microfibrils | Primarily composed of Fibrillin and other glycoproteins | frontiersin.orgmdpi.comnih.gov |

| Relative Elasticity | Approximately 1000 times more elastic than collagen | webmd.comresearchgate.net |

| Tissue Distribution | Abundant in Aorta, Lungs, Skin, Elastic Ligaments, Heart Valves, Pulmonary Tissues, certain Cartilages | frontiersin.orgwikipedia.orgnih.gov |

| Tissue Type | Approximate this compound Content (% Dry Mass) | Source |

| Aorta & Major Blood Vessels | 28–32% | frontiersin.org |

| Lungs | 3–7% | frontiersin.org |

| Elastic Ligaments | 50% | frontiersin.org |

| Tendons | 4% | frontiersin.org |

| Skin | 2–3% | frontiersin.org |

属性

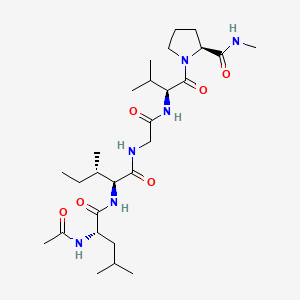

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)/t17-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUYCSDGMSDKKV-MKBYFEBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009134 | |

| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Elastin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9007-58-3 | |

| Record name | Elastin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elastins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Conformation of Elastin

Tropoelastin Monomer Structure and Domain Organization

Tropothis compound is a protein typically around 60-70 kDa in size, composed of approximately 698 amino acids in humans. tarakanovagroup.orgwikipedia.org Its primary structure is characterized by a low complexity and the presence of repetitive motifs. frontiersin.orgnih.gov The molecule is organized into alternating hydrophobic and cross-linking domains, reflecting the exon organization of the ELN gene. tarakanovagroup.orgwikipedia.orgfrontiersin.orgnih.gov These domains contribute uniquely to the assembly and mechanical properties of mature this compound. frontiersin.orgnih.gov

Hydrophobic Domains and Their Conformational Contributions

Hydrophobic domains are rich in nonpolar amino acids such as glycine (B1666218), alanine (B10760859), valine, and proline, often appearing in repetitive sequences like PGV, GVA, and GGV. tarakanovagroup.orgresearchgate.net These domains are primarily responsible for the flexibility and extensibility of this compound. tarakanovagroup.orgfrontiersin.orgresearchgate.net In solution, they are largely disordered and flexible, contributing significantly to the random coil content of the tropothis compound monomer. frontiersin.orgnih.gov

The hydrophobic nature of these domains drives the self-assembly process through coacervation, a reversible phase separation that occurs under physiological conditions. tarakanovagroup.orgfrontiersin.orgbmbreports.orgpnas.org This process is entropically driven; at lower temperatures, ordered water structures form around the hydrophobic domains, preventing aggregation. researchgate.net As temperature increases, these ordered water shells dissipate, allowing the hydrophobic domains to associate. researchgate.net While traditionally viewed as amorphous, recent studies suggest that hydrophobic domains can adopt transient ordered structures, including alpha-helices and beta-structures, depending on factors like amino acid content, domain arrangement, and solvent conditions. ebi.ac.ukfrontiersin.org The flexibility of these domains is crucial for self-assembly. researchgate.net

Lysine-Rich Cross-Linking Domains

The cross-linking domains are characterized by a high content of lysine (B10760008) and alanine residues and are responsible for the formation of stable covalent cross-links in mature this compound. tarakanovagroup.orgfrontiersin.orgnih.govnih.gov These domains are typically enriched in Lys-Ala (KA) or Lys-Pro (KP) motifs. frontiersin.orgnih.gov KA domains are often found closer to the C-terminus and include alanine tracts, while KP domains are located more towards the N-terminus. nih.gov

Unlike the hydrophobic domains, cross-linking domains play a crucial role in stabilizing the polymeric structure through covalent bonds. nih.gov Approximately 90% of the lysine residues in tropothis compound undergo modification and participate in cross-linking during maturation. nih.gov While previously considered relatively passive with stable alpha-helical structures during assembly, recent research indicates that cross-linking domains exhibit structural lability, transitioning between random coil, beta-strand, and alpha-helix conformations during the self-assembly process. nih.gov This conformational flexibility is susceptible to mutations in lysine residues. nih.gov

Intermolecular Cross-Linking Chemistry

The conversion of soluble tropothis compound monomers into the insoluble this compound polymer is achieved through extensive covalent cross-linking between lysine residues in the cross-linking domains. tarakanovagroup.orgebi.ac.ukwikipedia.orgnih.gov This process is initiated by the enzyme lysyl oxidase. nih.govnih.govreactome.orgdroracle.ai

Desmosine (B133005) and Isodesmosine (B1214917) Formation

Desmosine and isodesmosine are unique tetrafunctional amino acids found almost exclusively in this compound, forming the primary cross-links that impart elasticity and resilience to the tissue. droracle.aiwikipedia.orgnih.gov These structures are formed by the condensation of four lysine residues. wikipedia.orgtandfonline.com The formation begins with the oxidative deamination of lysine residues catalyzed by lysyl oxidase, converting the ε-amino group of lysine to an aldehyde known as allysine (B42369) (α-aminoadipic-δ-semialdehyde). reactome.orgdroracle.aiwikipedia.orgtandfonline.comwikipedia.orgnih.govmdpi.com

Subsequently, a series of spontaneous, non-enzymatic condensation reactions occur between allysine residues and unmodified lysine residues. reactome.orgdroracle.aiwikipedia.orgnih.govnih.gov These reactions lead to the formation of various cross-links, including the bifunctional allysine aldol (B89426) and dehydrolysinonorleucine. reactome.orgnih.gov Further condensation of these intermediates, sometimes involving additional unmodified lysine residues, results in the formation of the tetrafunctional pyridinium (B92312) ring structures of desmosine and isodesmosine. reactome.orgwikipedia.orgnih.govnih.gov Desmosine and isodesmosine are isomers, differing slightly in the arrangement of the lysine side chains around the pyridinium nucleus. wikipedia.org

Role of Lysyl Oxidase in Cross-Linking

Lysyl oxidase (LOX) is a copper-dependent extracellular enzyme that plays a critical role in initiating this compound cross-linking. nih.govwikipedia.orgnih.govmdpi.com It catalyzes the first step of the process: the oxidative deamination of specific lysine residues within the tropothis compound molecule, converting them into reactive allysine aldehydes. nih.govreactome.orgdroracle.aiwikipedia.orgnih.govmdpi.com This reaction requires the presence of copper and a quinone cofactor, lysyl tyrosylquinone (LTQ). wikipedia.orgnih.gov

The activity of lysyl oxidase is essential for the proper stabilization and cross-linking of tropothis compound molecules into the elastic fiber matrix. nih.govdroracle.aiwikipedia.orgmdpi.com LOX interacts with tropothis compound, often in association with microfibrillar proteins like fibulin-5, facilitating the coacervation and subsequent cross-linking of tropothis compound onto a scaffold. tarakanovagroup.orgpnas.orgnih.gov Deficiencies in lysyl oxidase activity or abnormalities in the cross-linking process can lead to severe connective tissue disorders characterized by impaired tissue elasticity. droracle.ai

Supramolecular Assembly Models of this compound

The assembly of tropothis compound monomers into mature elastic fibers is a complex, hierarchical process that is not yet fully understood. researchgate.nettarakanovagroup.orgfrontiersin.org Tropothis compound is secreted into the extracellular matrix where it undergoes self-assembly. tarakanovagroup.orgfrontiersin.org The initial step involves the self-aggregation of tropothis compound monomers, primarily driven by the interactions of their hydrophobic domains, through the process of coacervation. tarakanovagroup.orgfrontiersin.orgpnas.org This results in the formation of dynamic, concentrated liquid-like assemblies. researchgate.net

These tropothis compound assemblies are then deposited onto a scaffold composed of other extracellular matrix proteins, such as fibrillins, fibulins, and glycoproteins. tarakanovagroup.orgpnas.org This microfibrillar scaffold is thought to guide the shape and orientation of the developing elastic fiber. tarakanovagroup.orgpnas.org Lysyl oxidase is recruited to this site, where it catalyzes the cross-linking of the lysine residues within the assembled tropothis compound molecules. tarakanovagroup.orgpnas.orgnih.gov

Various models have been proposed to describe the supramolecular assembly of this compound. While early views considered this compound as a largely amorphous polymer, more recent research suggests a more ordered structure involving transient secondary structures and specific domain interactions. ebi.ac.ukresearchgate.net Computational models and experimental studies using recombinant this compound-like polypeptides (ELPs) have provided valuable insights into the self-assembly process. frontiersin.orgplos.orgroyalsocietypublishing.orgacs.orgresearchgate.net These studies indicate that the relative length and arrangement of hydrophobic and cross-linking domains significantly influence the morphology and integrity of the resulting polymeric structure. plos.org Small, recombinantly expressed polypeptides based on this compound sequences have been shown to self-organize into fibrillar structures and undergo lysine-derived cross-linking, demonstrating that the inherent sequence contains sufficient information for self-assembly. royalsocietypublishing.org

Although the exact molecular assembly and mechanical properties are still under investigation, current models acknowledge the interplay between the intrinsic properties of the tropothis compound monomer, the enzymatic activity of lysyl oxidase, and the guidance provided by the microfibrillar scaffold in forming the complex and highly elastic network of mature this compound. researchgate.nettarakanovagroup.org

Coacervation as an Assembly Mechanism

Coacervation is a crucial initial step in the self-assembly of tropothis compound into mature elastic fibers frontiersin.orgpnas.org. This process involves a liquid-liquid phase separation where tropothis compound monomers self-associate from a dilute solution into a concentrated, protein-rich liquid phase elifesciences.orgfrontiersin.orgresearchgate.net. Coacervation is an endothermic and entropically favorable process driven by the aggregation of hydrophobic domains nih.govfrontiersin.org. This phase separation concentrates tropothis compound molecules, facilitating their subsequent alignment and cross-linking nih.govresearchgate.net. Studies suggest that coacervation helps align lysine-containing domains, making them accessible for cross-linking by the enzyme lysyl oxidase (LOX) nih.govresearchgate.net. Research using mutant tropothis compound species has shown that impaired coacervation leads to less efficient hydrogel formation and decreased elastic fiber formation pnas.org.

Filamentous and Fibrillar Organization

Mature this compound exhibits a complex supramolecular organization. Studies have described a filamentous structure within mature this compound, suggesting a specific packing arrangement of tropothis compound subunits nih.govnih.gov. These filaments can have a diameter of approximately 5 nm, observed in coacervated states and unfixed or slightly fixed tissues using cryo methods nih.gov. At a larger scale, this compound forms fibers, and in some tissues like the aorta, it can form flattened sheets or elastic laminae tarakanovagroup.org. Scanning electron microscopy studies have identified fibrils within this compound fibers, with diameters ranging from 100 to 130 nm in bovine samples, which thicken during maturation tarakanovagroup.org. While microfibrils, primarily composed of fibrillin-1, serve as a scaffold for the deposition of tropothis compound during elastic fiber assembly, recent evidence suggests that tropothis compound can self-assemble into aggregates intracellularly or at the cell surface before being deposited onto the microfibril scaffold frontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov.

Entropic Elasticity Mechanisms at the Molecular Level

The remarkable elasticity of this compound is largely entropic in origin, a property arising from its disordered molecular structure and hydrophobic character cambridge.orgnih.gov. This entropic elasticity allows this compound to undergo large reversible deformations with minimal energy loss nih.govmdpi.com. The mechanism is analogous to the behavior of a rubber band, where the elastic recoil is driven by the tendency of the polymer chains to return to a state of higher conformational entropy upon release from a stretched state elifesciences.orgnih.gov.

Several models have been proposed to explain the entropic elasticity of this compound. The random network model posits that this compound is an isotropic, rubber-like polymer network of cross-linked, random chains, where recoil force is primarily entropic cambridge.orgelifesciences.org. Another perspective suggests that the hydrophobic effect, driven by the interaction between hydrophobic protein domains and water, plays a significant role tarakanovagroup.orgpnas.org. In this model, stretching exposes more hydrophobic surfaces to water, which is thermodynamically unfavorable, thus driving the recoil to minimize this interaction mdpi.compnas.org. A third proposed mechanism, the librational elasticity model, suggests that elastic force arises from a reduction in the available configuration space or damping of internal chain dynamics upon stretching cambridge.orgtarakanovagroup.orgroyalsocietypublishing.org.

Current understanding suggests that both conformational entropy and the hydrophobic effect contribute to this compound's elasticity elifesciences.orgmdpi.com. The high proline and glycine content in tropothis compound's hydrophobic domains prevents the formation of compact structures, allowing water to plasticize the network researchgate.netmdpi.com. The water-swollen hydrophobic domains form a dynamic, disordered assembly of conformations mdpi.com. When stretched, the conformational entropy of the polypeptide chains decreases, and hydrophobic interactions with exposed residues increase, both driving elastic recoil mdpi.com.

Research findings support the entropic nature of this compound's elasticity. Thermo-elasticity measurements indicate that the recoil force is largely entropic, exceeding 70% cambridge.orgnih.govmdpi.com. Studies combining thermodynamics and water ordering measurements have further elucidated the molecular basis of recoil, showing that at physiological temperatures, the entropic force driving recoil is significantly greater than the net driving force pnas.org. Molecular dynamics simulations also support a model where the aggregated state of this compound-like peptides is stabilized by the hydrophobic effect, and the polypeptide backbone remains significantly hydrated, contributing to its dynamic and disordered nature elifesciences.orgresearchgate.netresearchgate.net.

Data Table: Entropic and Enthalpic Contributions to this compound Recoil

| Temperature (°C) | Change in Internal Energy (mJ/g) | Enthalpy Change (mJ/g) | Stretch Work (mJ/g) |

| 37 | -15 ± 2 | -144.5 ± 6.3 | 35.5 ± 0.3 |

| 50 | - | Comparable to work | Comparable to enthalpy |

Data derived from a study combining thermodynamics and water ordering measurements on this compound pnas.org. Note: At 50°C, the magnitudes of enthalpy change and work are comparable.

Data Table: Amino Acid Composition of this compound

| Amino Acid | Broiler Skin this compound (%) mdpi.com | Commercial Bovine Neck Ligament this compound (%) mdpi.com |

| Alanine | 23.25 | 23.55 |

| Valine | 13.74 | 13.82 |

| Glycine | 27.72 | 27.91 |

| Proline | 10.68 | 10.57 |

| Leucine (B10760876) | 6.58 | 6.49 |

| Isoleucine | 2.51 | 2.48 |

| Phenylalanine | 1.89 | 1.87 |

| Tyrosine | 1.12 | 1.10 |

| Serine | 0.75 | 0.73 |

| Threonine | 0.61 | 0.60 |

| Aspartic Acid | 0.35 | 0.34 |

| Glutamic Acid | 1.30 | 1.28 |

| Lysine | 0.42 | 0.41 |

| Arginine | 0.58 | 0.57 |

| Histidine | 0.09 | 0.08 |

Amino acid composition data for this compound from different sources mdpi.com.

Advanced Structural Characterization Techniques

Studying the structure of mature, cross-linked this compound presents challenges due to its insolubility and resistance to crystallization, which hinders techniques like X-ray diffraction cambridge.orgmdpi.com. However, a range of advanced techniques have been employed to gain insights into this compound's molecular and supramolecular architecture.

Fourier-transform infrared (FTIR) spectroscopy is a powerful method for characterizing the chemical structure of this compound, allowing for the determination of secondary structure composition by identifying characteristic peaks corresponding to amide bands mdpi.com. Studies using FTIR have confirmed the presence of α-helix and β-sheet structures in extracted this compound mdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate the dynamics of water in this compound and the mobility of the protein backbone, even in mechanically strained this compound cambridge.org. However, resolving the structure of the highly flexible tropothis compound monomer with techniques like NMR and crystallography can be difficult tarakanovagroup.org.

Scanning Electron Microscopy (SEM) has been used to visualize the fibrillar organization of this compound fibers and quantify parameters like fibril diameter tarakanovagroup.orgresearchgate.net.

Computational methods, such as molecular dynamics (MD) simulations, have become increasingly valuable in studying this compound's structure and function at the atomic level researchgate.netresearchgate.nettarakanovagroup.org. These simulations provide insights into the conformational behavior of this compound and this compound-like peptides in water, supporting the two-phase model of dynamic hydrophobic domains researchgate.net. MD simulations have also been used to explore the inverse temperature transition and the damping of librational motions upon extension tarakanovagroup.org.

Atomic Force Microscopy (AFM) has been used in studies of this compound-like polypeptides to provide evidence for single-chain ideal elasticity royalsocietypublishing.org.

Texture analysis of images, including fractal analysis of light microscopy and SEM images, allows for the quantification of the this compound network's structure and its self-similarity properties ahajournals.org. This technique can be used to characterize alterations in this compound structure in different conditions ahajournals.org.

Despite these advancements, the precise molecular assembly pathway and the full structural details of functional, polymerised this compound remain areas of active research cambridge.orgnih.govnih.gov.

Biosynthesis and Assembly of Elastin and Elastic Fibers Elastogenesis

Gene Expression and Transcriptional Regulation of Tropoelastin

The synthesis of tropothis compound begins with the transcription of the ELN gene. frontiersin.orgresearchgate.net The human ELN gene is located on chromosome 7 at 7q11.23 and consists of 34 exons. nih.gov The gene is transcribed into a large pre-mRNA, which undergoes alternative splicing, leading to the production of multiple tropothis compound isoforms. nih.govwikigenes.org

Transcriptional regulation of the ELN gene is complex and occurs at multiple levels, including promoter activation/inhibition, mRNA stability, and interaction with microRNAs. nih.govphysiology.orgnih.gov The ELN gene promoter contains potential binding sites for various modulating factors, indicating a complex pattern of transcriptional control. wikigenes.org A positive transcriptional regulatory element has been identified within the 5' end of the first exon, which binds to Sp1 and contributes to strong transcriptional activity in elastogenic cells. physiology.org Cytokines and transcription factors play roles in regulating ELN expression. nih.govphysiology.org For instance, basic fibroblast growth factor (bFGF) can decrease ELN mRNA levels via the AP1 complex. nih.gov Transforming growth factor beta 1 (TGFβ1) is a well-studied factor that can upregulate tropothis compound gene expression and also influence ELN mRNA stability. researchgate.netnih.gov

Post-Transcriptional and Post-Translational Modifications of Tropothis compound

Following transcription, the mature tropothis compound mRNA is translated into tropothis compound in the rough endoplasmic reticulum (ER). frontiersin.org Tropothis compound is synthesized as a soluble monomeric precursor, typically around 60-70 kDa. frontiersin.orgnih.gov It is a highly hydrophobic and non-glycosylated protein. oup.comnih.gov

Intracellular Processing and Chaperone Interactions

Within the ER, tropothis compound interacts with molecular chaperones. frontiersin.orgrupress.org One key chaperone is the this compound-binding protein (EBP), which is a splice variant of β-galactosidase. frontiersin.orgresearchgate.net EBP associates with tropothis compound after the release of the signal peptide and plays a crucial role in preventing premature intracellular self-aggregation and proteolysis as tropothis compound is transported through the secretory pathway. frontiersin.orgfrontiersin.orgnih.govresearchgate.net This interaction helps ensure the arrival of intact tropothis compound at the cell surface. researchgate.net Other molecular chaperones, such as BiP and FKBP65, an ER-resident peptidyl-prolyl cis-trans isomerase, also bind to tropothis compound in the ER and are thought to assist with protein folding and modify the kinetics of tropothis compound self-assembly. frontiersin.orgrupress.org FKBP65's isomerase activity may be important for the proper folding of the proline-rich tropothis compound molecule. rupress.org

Secretion and Extracellular Transport

The complex of EBP and tropothis compound is transported through the Golgi apparatus and then secreted to the cell surface. frontiersin.orgresearchgate.netresearchgate.net While the classical secretory pathway is involved, recent studies suggest that tropothis compound may follow an unconventional secretory pathway, potentially involving transport from the Golgi into an endosomal-like compartment before reaching the cell surface. frontiersin.org Studies using secretion-disrupting agents have indicated that tropothis compound secretion can be inhibited, leading to intracellular accumulation in the ER/Golgi or Golgi stacks. nih.gov There is also evidence suggesting that tropothis compound may be targeted to an acidic compartment after exiting the Golgi prior to transport to the cell surface. nih.govgrantome.com

Upon secretion to the cell surface, tropothis compound dissociates from EBP. frontiersin.orgresearchgate.net This dissociation can be induced by the binding of galactosylated components of the microfibrillar scaffold to the lectin site of EBP. researchgate.net After dissociation, EBP can be recycled back to the endosomal compartment to associate with newly synthesized tropothis compound, acting as a reusable shuttle protein. frontiersin.orgresearchgate.net

Extracellular Assembly of Elastic Fibers

Extracellular assembly of elastic fibers is a highly organized process that occurs near the cell surface. nih.govnih.gov Following secretion, tropothis compound monomers undergo rapid spontaneous self-assembly, a process known as coacervation. frontiersin.orgnih.govwikipedia.org This entropically driven process involves the aggregation of tropothis compound's hydrophobic domains, forming spherical structures or particles. frontiersin.orgwikipedia.org Coacervation is influenced by physiological conditions, such as temperature and pH. nih.gov These initial aggregates can fuse to form larger spherules. frontiersin.orgwikipedia.org

Role of Microfibrillar Scaffolds (e.g., Fibrillin)

A critical step in elastic fiber assembly is the deposition of tropothis compound aggregates onto a microfibrillar scaffold. frontiersin.orgnih.govwikipedia.orgfrontiersin.orgmolbiolcell.orgmdpi.comresearchgate.net Microfibrils are essential components of the extracellular matrix and are primarily composed of fibrillin-1 and fibrillin-2. nih.govmolbiolcell.orgnih.govpnas.org Fibrillin is a large glycoprotein (B1211001) that assembles into beaded microfibrils, which serve as a template for the deposition and orientation of tropothis compound monomers. nih.govmolbiolcell.orgresearchgate.netnih.govresearchgate.netwikipedia.org While microfibrils can assemble independently of this compound, insoluble this compound is generally not observed in the absence of microfibrils. molbiolcell.org

Tropothis compound interacts with various components of the microfibril scaffold, including fibrillin-1, fibulin-4, fibulin-5, and latent transforming growth factor β binding protein-4 (LTBP-4). frontiersin.orgnih.govmdpi.comnih.gov Fibulin-5, for example, has been found to act as an adapter mediating the binding of fibrillin-1 to tropothis compound. mdpi.com LTBP4 also plays a role in aiding the deposition of this compound aggregates onto fibrillin microfibrils. researchgate.net

Integration of Cross-Linked this compound Core

Following deposition onto the microfibril scaffold, tropothis compound monomers are extensively cross-linked to form the insoluble, functional this compound polymer that constitutes the core of the elastic fiber. wikipedia.orgfrontiersin.orgmolbiolcell.orgmdpi.com This critical step is initiated by the lysyl oxidase (LOX) family of enzymes, which are copper-dependent amine oxidases. wikipedia.orgfrontiersin.orgmolbiolcell.orgpnas.orgatsjournals.orgresearchgate.netdroracle.aidroracle.aitaylorfrancis.com LOX catalyzes the oxidative deamination of specific lysine (B10760008) residues in tropothis compound, converting them into reactive aldehydes called allysine (B42369). wikipedia.orgatsjournals.orgresearchgate.netdroracle.aidroracle.aitaylorfrancis.comwikipedia.org

These allysine residues then spontaneously condense with other allysine residues or with the ε-amino groups of unmodified lysine residues to form covalent cross-links. wikipedia.orgatsjournals.orgresearchgate.netdroracle.aidroracle.aitaylorfrancis.comwikipedia.org The unique tetrafunctional pyridinium (B92312) cross-links, desmosine (B133005) and isodesmosine (B1214917), are characteristic products of this compound cross-linking and are formed from four lysine residues. wikipedia.orgmolbiolcell.orgatsjournals.orgresearchgate.netdroracle.aidroracle.aiwikipedia.org Other cross-links, such as lysinonorleucine (B1675783) and allysine aldol (B89426), are also formed. researchgate.netdroracle.aidroracle.ai

Fibulin-4 plays a role in regulating the self-assembly of this compound and, along with fibrillin, regulates this compound deposition onto microfibrils. mdpi.com Fibulin-4 also directly binds to the propeptide of LOX, facilitating the assembly of LOX onto tropothis compound and thereby promoting cross-linking. mdpi.compnas.org Fibulin-5 also affects the self-assembly and coacervate maturation of this compound. mdpi.com

The extensive cross-linking creates a continuous, covalently linked network of tropothis compound molecules, which accounts for the insolubility and remarkable durability of mature this compound. researchgate.nettaylorfrancis.com This process is essential for the proper function of this compound, providing the elasticity and resilience required by various tissues. droracle.aidroracle.ai The cross-linking process results in the integration of the cross-linked this compound core within the microfibrillar scaffold, forming the mature elastic fiber, which consists of an amorphous this compound core surrounded by a mantle of microfibrils. nih.govwikipedia.orgmolbiolcell.orgresearchgate.net The C-terminal domain of tropothis compound may also play a role in cross-linking, which could affect its interaction properties as this compound matures. nih.govnih.gov

Developmental and Tissue-Specific Regulation of Elastogenesis

Elastogenesis is a tightly regulated process that primarily occurs during a narrow window of development, from late embryonic stages through adolescence in vertebrates. nih.govfrontiersin.orgnih.gov In most species, de novo this compound production is significantly reduced or ceases in adulthood, with the existing elastic fibers exhibiting a remarkably long half-life of approximately 70 years. nih.govfrontiersin.org This limited timeframe of synthesis is generally sufficient for the protein to function throughout an animal's lifetime. nih.govfrontiersin.org

The regulation of this compound gene (ELN) expression is exerted primarily at the transcriptional level during development. nih.govbegellhouse.com Studies using transgenic mice with the human this compound promoter linked to a reporter gene have shown tissue-specific expression patterns, with the highest activity observed in the lungs and aorta, mirroring the accumulation of this compound in these developing tissues. researchgate.net Promoter activity in the lungs peaks during the fetal or early neonatal period and declines postnatally, while in the aorta, it remains relatively constant before gradually declining. researchgate.net

While transcriptional mechanisms are key for the induction and maintenance of elastogenesis, post-transcriptional mechanisms also play a role in the cessation of tropothis compound expression in adult tissues. researchgate.net

Tissue-specific differences in the regulatory control of tropothis compound expression have been observed, highlighting the importance of studying elastogenesis within the context of specific cell types and tissues. physiology.org For example, the elastogenic response to certain stimuli and the signaling pathways involved can vary depending on the cell type and developmental stage. physiology.org

Several molecules and signaling pathways are involved in the developmental and tissue-specific regulation of elastogenesis. Insulin-like growth factor I (IGF-I) has been experimentally linked to increased this compound transcription, particularly in aortic smooth muscle cells, where it appears associated with cell cycle control. nih.govnih.govbegellhouse.com Transforming growth factor β-1 (TGFβ1) and IGF-I are considered pro-elastogenic cytokines, while others like basic fibroblast growth factor (bFGF), tumor necrosis factor-alpha (TNF-α), epidermal growth factor (EGF), and interleukin (IL)-1β can have anti-elastogenic effects. frontiersin.orgnih.gov These cytokines can influence this compound formation by affecting the cell cycle and activating pathways like the Ras/MEK/ERK signaling pathway. nih.govahajournals.org

Studies have also demonstrated that intracellular calcium concentration can influence this compound gene transcription via the ERK1/2 pathway and activator protein-1 (AP1) transcription factors. ahajournals.org Inhibition of ERK1/2 phosphorylation has been shown to increase this compound synthesis in vitro and in vivo. ahajournals.org

Fibrillin-1 and fibrillin-2, key components of the microfibrillar scaffold, also exhibit temporal and tissue-specific regulation of expression during the development of elastic tissues, with their expression often coordinately upregulated with the onset of tropothis compound production, consistent with their role in elastic fiber assembly. nih.gov

Cellular Mechanisms Directing this compound Deposition

This compound deposition is a complex process orchestrated by elastogenic cells, primarily fibroblasts, smooth muscle cells, and endothelial cells, which synthesize and secrete tropothis compound. nih.govfrontiersin.orgwikipedia.orgnih.gov The assembly of elastic fibers is thought to occur at specific sites on the cell surface or within endosomal-like compartments. nih.govfrontiersin.org

Following secretion, tropothis compound monomers aggregate through coacervation near the cell surface. nih.govnih.govresearchgate.net This process is influenced by the interaction of tropothis compound with cell surface molecules. For instance, the interaction between tropothis compound and cell surface proteoglycans is believed to be part of the assembly process before deposition onto microfibrils. frontiersin.org Integrins, such as αvβ3 and αvβ5, are also known to interact with tropothis compound. frontiersin.org

The microfibrillar scaffold, pre-assembled by cells, provides a template for the deposition and organization of tropothis compound aggregates. molbiolcell.orgnih.govresearchgate.net Fibrillin-1 is a major structural component of these microfibrils. frontiersin.orgmolbiolcell.org Other proteins, including fibulin-4 and fibulin-5, play crucial roles in directing tropothis compound deposition onto the microfibrils. frontiersin.orgnih.govarvojournals.org Fibulin-4 can bind to both tropothis compound and lysyl oxidase, potentially tethering the cross-linking enzyme to the substrate and facilitating cross-linking during assembly. arvojournals.orgpnas.org Fibulin-5 also binds tropothis compound and interacts with fibrillin-1, further supporting its role in guiding tropothis compound deposition. frontiersin.orgarvojournals.org

The cross-linking catalyzed by lysyl oxidase occurs as tropothis compound is deposited onto the microfibrils, converting the soluble monomers into an insoluble polymer. nih.govnih.govresearchgate.net This process continues until mature elastic fibers are formed and eventually released from the cell surface. nih.gov

Cellular mechanisms also involve the dynamic regulation of ECM components. Cells continually synthesize, degrade, and reorganize the ECM, partly through the action of matrix metalloproteinases (MMPs), which can degrade ECM proteins, including this compound. fiveable.mefrontiersin.orgmdpi.com The balance between synthesis and degradation is crucial for maintaining tissue homeostasis. nih.govmdpi.com

Research findings highlight the intricate cellular control over this compound deposition. For example, studies using in vitro models with smooth muscle cells have demonstrated that the addition of recombinant human tropothis compound can induce elastogenesis and the formation of maturing elastic fibers within biomaterial scaffolds. researchgate.netrcsi.com The efficiency of this deposition can be influenced by factors such as cell density and the method of tropothis compound delivery. researchgate.netrcsi.com Furthermore, studies in developing arteries have revealed heterogeneity in this compound deposition depending on the cell type and arterial location, with endothelial cells playing a significant role in the formation of the internal elastic lamina in certain arteries. ahajournals.org

The mechanical properties of the cellular environment can also influence elastogenesis. Cells can sense the mechanical properties of the ECM, which can regulate various cellular functions, including matrix synthesis and organization. wikipedia.org

Table 1 summarizes some key proteins involved in the cellular mechanisms directing this compound deposition.

Table 1: Key Proteins Involved in this compound Deposition

| Protein Name | Role in this compound Deposition |

| Tropothis compound | Soluble precursor monomer of this compound. nih.govfrontiersin.org |

| This compound-Binding Protein (EBP) | Chaperone protein that protects tropothis compound from premature aggregation. nih.govfrontiersin.org |

| Fibrillin-1 | Major component of microfibrils, serving as a scaffold for tropothis compound deposition. frontiersin.orgmolbiolcell.org |

| Fibulin-4 | Glycoprotein that binds tropothis compound and LOX, directing deposition and cross-linking. nih.govarvojournals.orgpnas.org |

| Fibulin-5 | Glycoprotein that binds tropothis compound and fibrillin-1, guiding deposition. frontiersin.orgnih.govarvojournals.org |

| Lysyl Oxidase (LOX) family | Enzymes catalyzing the cross-linking of tropothis compound monomers. nih.govfrontiersin.orgnih.govarvojournals.org |

| Proteoglycans | Cell surface molecules potentially interacting with tropothis compound during assembly. frontiersin.org |

| Integrins | Cell surface receptors that interact with tropothis compound. frontiersin.org |

Biomechanical and Biological Functions of Elastin

Contributions to Tissue Elasticity and Recoil

The remarkable elastic properties of elastin are fundamental to the function of many organs. This reversible deformability allows tissues to adapt to mechanical forces and return to their original shape. nih.gov

Entropic Basis of this compound Elasticity

The elasticity of this compound is largely entropic in origin, a characteristic shared with rubber-like polymers. nih.govmdpi.comcambridge.orgelifesciences.org This means that the elastic recoil force primarily arises from the tendency of the protein chains to return to a state of higher conformational entropy (disorder) after being stretched. mdpi.comcambridge.orgelifesciences.orgtarakanovagroup.org

Several models have been proposed to explain the entropic elasticity of this compound. The classical theory of rubber elasticity posits this compound as a network of randomly configured polymer chains that have the highest entropy in a relaxed, disordered state. cambridge.orgelifesciences.orgtarakanovagroup.org Stretching reduces this conformational entropy, creating a restoring force. cambridge.orgtarakanovagroup.org While initially thought to be mostly disordered, studies suggest that this compound also contains dynamic, non-random structures, such as beta-spirals and beta-turns, which contribute to its entropic elasticity through the damping of internal chain dynamics upon extension. mdpi.comroyalsocietypublishing.org The hydrophobic effect also plays a significant role, contributing to the collapse of this compound chains in an aqueous environment, which is essential for elastic recoil. cambridge.orgelifesciences.orgtarakanovagroup.org The elasticity is achieved when tropothis compound chains are polymerized and swollen in water. cambridge.org

This compound's structure is characterized by a high degree of conformational disorder in its hydrophobic domains, making it flexible and easily stretched, and a high degree of cross-linking, which distributes stress and strain throughout the polymer network. mdpi.com The entropic component of this compound elasticity is reported to be more than 70%. mdpi.com

Load-Bearing Contributions at Different Strain Levels

This compound and collagen fibers work in synergy to provide the non-linear elastic response observed in many tissues. nih.govmdpi.com At low levels of strain, this compound fibers, with their low modulus of elasticity, bear the majority of the mechanical load, allowing for significant deformation with relatively little force. uiowa.eduresearchgate.net As the tissue is stretched to higher strains, the stiffer collagen fibers, which are typically wavy or crimped in the relaxed state, become straightened and engaged, taking on an increasing proportion of the load and providing tensile strength to prevent overstretching. uiowa.eduresearchgate.netnih.gov

Studies on arterial tissue, for instance, show that this compound is primarily responsible for the linear elastic response at lower strains. At 35% strain in fresh arterial tissue, a minimum of 48% of the load is carried by this compound. nih.gov The transition from this compound-dominant to collagen-dominant load-bearing contributes to the J-shaped stress-strain curve characteristic of many connective tissues. nih.govmdpi.com

Interactions with Other Extracellular Matrix Components

This compound exists within a complex network of other ECM components, and its function is intricately linked to these interactions. ahajournals.org

Collagen-Elastin Mechanical Coupling

While mature collagen and this compound networks are often considered structurally independent, their mechanical coupling is crucial for tissue function. nih.govmdpi.com this compound fibers play a key role in maintaining collagen fibers in a wavy or crimped state at physiological loads. uiowa.eduplos.org This arrangement ensures that collagen is not significantly loaded until higher strains are reached, protecting it from damage and allowing this compound to provide extensibility at lower strains. uiowa.edu Degradation of this compound can lead to a loss of collagen waviness, making collagen fibers more vulnerable to elongation and failure during tissue stretching. uiowa.edu The synergy between the compliant this compound network and the stiffer collagen network is essential for the wide range of strains tissues experience. nih.govmdpi.com

Interplay with Glycoproteins and Proteoglycans

Elastic fibers are composed of a central core of cross-linked this compound surrounded by a mantle of microfibrils. frontiersin.orgcambridge.org These microfibrils are primarily composed of glycoproteins, such as fibrillin-1, and other associated glycoproteins. uvigo.escambridge.org Fibrillin-1 is essential for the formation and integrity of elastic fibers, serving as a scaffold for tropothis compound deposition during elastogenesis. uvigo.escambridge.orgbasicmedicalkey.com Interactions with other glycoproteins and proteoglycans within the ECM can also influence the organization and mechanical properties of the elastic fiber network and the surrounding matrix. ahajournals.orgbasicmedicalkey.communi.czresearchgate.net Glycosaminoglycans (GAGs) and proteoglycans are major components of the amorphous ground substance of the ECM and interact with fibrous components like collagen and this compound. basicmedicalkey.communi.czresearchgate.net These interactions can affect the hydration, swelling, and mechanical behavior of the ECM, indirectly influencing the function of elastic fibers. muni.cz

Modulation of Cellular Behavior and Signaling

Beyond its structural and mechanical roles, this compound also actively influences cellular behavior and signaling. nih.govresearchgate.netresearchgate.netfrontiersin.org The ECM, including this compound, provides biochemical and mechanical cues that regulate various cellular functions, such as adhesion, migration, proliferation, differentiation, and survival. researchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org

This compound and its derivatives, including this compound-derived peptides (elastokines), interact with cell surface receptors to transmit signals. nih.govfrontiersin.orgfrontiersin.org Key receptors for this compound include the this compound-binding protein (EBP), integrins (such as αvβ3 and αvβ5), and galectin-3. nih.govfrontiersin.orgfrontiersin.org These interactions can modulate intracellular signaling pathways, influencing cellular activities. nih.govfrontiersin.orgresearchgate.netbiologists.com

Studies have shown that this compound can promote cell attachment and migration of various cell types, including fibroblasts, mesenchymal stem cells (MSCs), and endothelial cells. nih.govresearchgate.netfrontiersin.org this compound's interaction with integrins has been implicated in promoting cell proliferation. nih.govfrontiersin.org Furthermore, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, contributing to the maintenance of vascular homeostasis. researchgate.netbiologists.com The mechanical properties of the this compound-rich matrix, such as its elasticity, can also influence cell behavior and differentiation, a process known as mechanotransduction. nih.govfrontiersin.orgfrontiersin.org

The breakdown of this compound, which occurs during aging or in certain pathological conditions, releases bioactive this compound-derived peptides that can exert various biological effects, including influencing cell migration, proliferation, and the expression of matrix metalloproteinases. frontiersin.org These peptides can signal through the this compound receptor complex and other receptors, potentially contributing to disease progression. frontiersin.orgfrontiersin.org

Cell Adhesion and Migration Modulation

This compound influences cell adhesion and migration, processes critical for tissue development, wound healing, and disease progression. Studies have shown that this compound can modulate the adhesion and spreading of cells. For instance, the presence of this compound has been observed to increase the attachment and spreading of certain cell types, such as Rugli cells, which possess this compound-binding receptors researchgate.net. In contrast, cells lacking these receptors may exhibit a modified response to this compound, where the effect might be indirectly mediated through alterations in other matrix components like collagen researchgate.net.

This compound-derived peptides (EDPs) are particularly active in modulating cell migration. These peptides, released during the degradation of this compound, exhibit chemotactic activity for various cell types, including monocytes, fibroblasts, and tumor cells ahajournals.orgaai.org. Research using in vitro wound healing assays has demonstrated that EDPs, such as κ-elastin and the hexapeptide VGVAPG, can stimulate the migration of human vascular and microvascular endothelial cells biologists.com. This pro-migratory effect of EDPs on endothelial cells appears to be linked to the upregulation and activation of matrix metalloproteinases, specifically MT1-MMP and MMP-2 biologists.com.

However, the effect of this compound on cell migration can be cell-type specific. While EDPs promote the migration of endothelial cells and certain other cell types, intact this compound or specific matrix compositions might not always enhance migration in others. For example, in studies with human airway smooth muscle cells, this compound did not promote migration compared to other matrix proteins like collagen III, collagen V, and fibronectin ersnet.org. This suggests that the context of the surrounding matrix and the presence of specific cellular receptors are crucial in determining the migratory response to this compound or its fragments.

Influence on Cell Proliferation and Differentiation

This compound and EDPs also exert significant influence on cell proliferation and differentiation. The impact can vary depending on the cell type and the specific form of this compound or EDP involved.

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) and promote a mature contractile phenotype ahajournals.org. In a mouse model with this compound insufficiency, spontaneous neointima formation in the aorta was observed, accompanied by the identification of unique VSMC populations with altered transcriptional profiles ahajournals.org. Conversely, studies involving human embryonic stem cell-derived cardiac cells have indicated that this compound can induce cardiomyocyte proliferation while inhibiting SMC proliferation, suggesting a complex, cell-type specific role in cardiovascular development ahajournals.org. These effects in cardiac cells were observed to occur via the insulin-like growth factor receptor (IGFR) pathway ahajournals.org.

This compound-derived peptides have also been investigated for their effects on cell proliferation. While some studies suggest EDPs can regulate cell proliferation in normal and pathological conditions ahajournals.orgaai.org, the outcome can be nuanced. For instance, studies on human mesenchymal stem cells (hMSCs) have shown that EDPs like VGVAPG and VVGPGA can increase the level of the KI67 protein, a marker associated with proliferation, but this increase was not necessarily accompanied by actual cell proliferation nih.gov. Instead, changes in the expression of stemness markers (NANOG, c-MYC, SOX2, POU5F1) and differentiation markers (AhR, PPARγ, ACTB, TUBB3) suggested that EDPs might reduce hMSC stemness and initiate differentiation nih.gov. This indicates that EDPs may prime cells for differentiation rather than directly driving proliferation in some contexts nih.gov.

In the context of tissue engineering, incorporating this compound or this compound-like polypeptides (ELPs) into biomaterials has been explored to modulate cell behavior, including adhesion, proliferation, and differentiation nih.gov. Surface modification of ELPs with cell-adhesion ligands like RGD and YIGSR has shown promise in enhancing mesenchymal stem cell adhesion and potentially influencing their fate nih.gov.

Receptor-Mediated Interactions (e.g., this compound Binding Protein)

The biological effects of this compound and EDPs are largely mediated through their interactions with specific cell surface receptors. The most well-characterized of these is the this compound receptor complex (ERC) ahajournals.orgaai.orgahajournals.orgnih.gov.

The ERC is a heterotrimeric receptor complex composed of three subunits: a peripheral 67 kDa this compound-binding protein (EBP), protective protein/cathepsin A (PPCA, 55 kDa), and transmembrane neuraminidase-1 (NEU1, 61 kDa) ahajournals.orgnih.gov. EBP is a key component responsible for binding this compound and EDPs aai.orgnih.gov. It has been identified as an enzymatically inactive spliced variant of lysosomal β-galactosidase ahajournals.orgaai.orgnih.gov.

The interaction between EDPs and EBP is critical for triggering downstream signaling pathways that modulate cellular responses ahajournals.orgaai.org. The sequences recognized by EBP often contain the XGXXPG consensus pattern, which is present in this compound, notably in the repeated VGVAPG motif nih.gov. Research has identified specific residues within EBP, such as Leu-103, Arg-107, and Glu-137, as critical for the interaction with the VGVAPG peptide nih.gov.

Binding of EDPs to the ERC can activate various intracellular signaling cascades, influencing processes like cell migration, proliferation, and the production of cytokines and matrix metalloproteinases ahajournals.orgaai.orgbiologists.com. For example, EDPs interacting with the ERC on endothelial cells can maintain physiological functions, while their interaction with VSMC ERC can induce proliferation and contribute to atherosclerosis ahajournals.org. In monocytes, EDP/ERC interaction has been shown to down-regulate the expression of pro-inflammatory cytokines induced by lipopolysaccharide, suggesting an anti-inflammatory role in certain contexts aai.org.

The interaction between EBP and its ligands is also regulated. Galactosugars, for instance, can bind to EBP, causing conformational changes that decrease its affinity for this compound ligands and lead to the dissociation of EBP from the ERC aai.orgnih.govnih.gov. This mechanism is thought to play a role in the regulation of elastic fiber assembly, where EBP initially acts as a chaperone for tropothis compound and releases it for deposition upon binding of galactosugars nih.govnih.gov.

Targeting the ERC and its interactions is being explored as a potential therapeutic strategy for age-related vascular diseases and other conditions involving aberrant this compound remodeling nih.gov. This can involve blocking the binding of elastokines to EBP or inhibiting the activity of components within the ERC nih.gov.

Summary of this compound's Cellular Interactions

| Function | Effect of this compound/EDPs | Mediating Receptor/Mechanism | Cell Types Affected |

| Cell Adhesion & Spreading | Can increase adhesion and spreading (cell type dependent) | Potentially via this compound-binding receptors; indirect modulation of other matrix components | Rugli cells, potentially others with EBP; HT1080 cells (indirect) researchgate.net |

| Cell Migration | EDPs exhibit chemotactic activity; stimulate migration (cell type dependent) | This compound receptor complex (ERC); upregulation of MT1-MMP and MMP-2 aai.orgbiologists.com | Monocytes, fibroblasts, tumor cells, endothelial cells ahajournals.orgaai.orgbiologists.com |

| Cell Proliferation | Can inhibit VSMC proliferation; induce cardiomyocyte proliferation; regulate proliferation | IGFR pathway (in cardiac cells); ERC; potentially other pathways ahajournals.orgaai.orgahajournals.orgahajournals.orgresearchgate.net | VSMCs, cardiomyocytes, various normal and transformed cells ahajournals.orgaai.orgahajournals.orgahajournals.orgresearchgate.net |

| Cell Differentiation | Can induce mature VSMC phenotype; initiate hMSC differentiation | Non-integrin, G protein-coupled signaling (VSMCs); ERK1/2 and c-SRC kinases (hMSCs) ahajournals.orgnih.gov | VSMCs, hMSCs ahajournals.orgnih.gov |

| Receptor-Mediated Signaling | Trigger intracellular signaling cascades | This compound Receptor Complex (EBP, PPCA, NEU1) ahajournals.orgaai.orgahajournals.orgnih.govnih.gov | Various cell types expressing ERC ahajournals.orgaai.orgahajournals.orgnih.gov |

Elastin Degradation, Turnover, and Bioactive Peptides

Enzymatic Degradation Pathways

The enzymatic degradation of elastin is carried out by a group of enzymes collectively known as elastases. These enzymes belong to several classes of proteases, including matrix metalloproteinases (MMPs), serine proteases, and cysteine proteases. researchgate.netnih.govtandfonline.comresearchgate.net

Matrix Metalloproteinases (MMPs) in Elastinolysis

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. tandfonline.commdpi.comreactome.org Several MMPs have been identified as having elastolytic activity, capable of degrading this compound and its precursor, tropothis compound. tandfonline.comnih.gov Notable elastolytic MMPs include MMP-2 (gelatinase A), MMP-7 (matrilysin), MMP-9 (gelatinase B), and MMP-12 (macrophage elastase). tandfonline.commdpi.comnih.govmdpi.com Recent research also indicates that MMP-14 (MT1-MMP) can cleave this compound and facilitate MMP-2 activation. nih.gov The degradation of this compound by MMPs is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD) and atherosclerosis. tandfonline.commdpi.comscielo.br MMPs, particularly MMP-2 and MMP-9, can effectively cleave denatured collagens (gelatins) and degrade collagen types IV and V, in addition to this compound. mdpi.com Elastolysis by MMPs can be facilitated by the collagen binding domain in the case of MMP-2 and MMP-9, and by remote exosites of the catalytic domain for MMP-12. nih.gov

Serine and Cysteine Proteases

Beyond MMPs, serine and cysteine proteases also contribute significantly to this compound degradation. researchgate.netnih.govtandfonline.comresearchgate.netics.org

Serine Proteases: These enzymes are characterized by a serine residue in their active site. Neutrophil-derived serine proteases, such as human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G (CG), are potent elastases secreted by human polymorphonuclear neutrophils, particularly during inflammatory processes. tandfonline.comnih.gov These enzymes can degrade this compound, various collagens, fibronectin, and laminins. tandfonline.com Studies have shown that HLE, PR3, and CG can degrade both tropothis compound and mature cross-linked this compound, with differing cleavage site specificities. nih.gov For instance, HLE and PR3 tolerate hydrophobic and aliphatic amino acids at the P1 position, while CG shows a preference for bulky hydrophobic or aromatic amino acids and a strong preference for proline at P2 and P4'. nih.gov

Cysteine Proteases: These hydrolase enzymes utilize a cysteine thiol in their catalytic mechanism. wikipedia.orgsinobiological.com Several cysteine proteases, members of the C1 family of papain-like enzymes, are known to degrade this compound. tandfonline.com These include cathepsin B, F, K, L, V, and S. tandfonline.com Cathepsin V has been identified as a particularly potent elastase, followed by cathepsins K, S, F, L, and B. tandfonline.com The ability of cells like macrophages to mobilize elastolytic cysteine proteases to their surface can accelerate collagen and this compound degradation at inflammatory sites, contributing to diseases like atherosclerosis and emphysema. wikipedia.orgsinobiological.comannualreviews.org

Regulation of Elastase Activity

The activity of elastases is tightly regulated to maintain tissue homeostasis. Dysregulation of elastase activity can lead to excessive this compound degradation and contribute to various pathologies. nih.gov Regulation occurs through various mechanisms, including the expression levels of the proteases, their activation, and the presence of endogenous inhibitors. mdpi.comnih.gov For example, tissue inhibitors of metalloproteinases (TIMPs) are endogenous inhibitors that target MMPs. mdpi.comnih.gov Serine proteases are inhibited by serpins, such as alpha-1 antitrypsin. ics.org Cysteine proteases are inhibited by cystatins. sinobiological.comannualreviews.org Mechanical forces can also influence elastase activity in tissues like the lung, potentially by unfolding this compound binding sites and increasing the cleavage rate. researchgate.net Furthermore, this compound-derived peptides themselves may play a role in regulating elastase activity locally at the site of proteolysis. nih.govresearchgate.net

Formation and Biological Activities of this compound-Derived Peptides (Elastokines)

This compound-derived peptides (EDPs), also known as elastokines or matrikines, are bioactive fragments released during the proteolytic degradation of this compound and tropothis compound. researchgate.netnih.govtandfonline.comnih.govresearchgate.netresearchgate.netmdpi.com These peptides are primarily derived from the hydrophobic domains of this compound, which contain repeating motifs like GXXPG, GX, PX, GGX, and PGX. tandfonline.comresearchgate.net The GXXPG motif, in particular, is associated with bioactive peptides that bind to the this compound receptor complex (ERC). tandfonline.comnih.goviiarjournals.orgoup.com The formation of elastokines is a hallmark of aging tissues and is also increased in various pathological processes. nih.govmdpi.com

Angiogenic Properties of Elastokines

A significant biological activity attributed to elastokines is their ability to promote angiogenesis, the formation of new blood vessels. researchgate.netnih.govtandfonline.comnih.govresearchgate.net this compound-derived peptides have been shown to enhance endothelial cell migration and tubulogenesis, processes essential for angiogenesis, potentially through the upregulation of MT1-MMP. iiarjournals.org The proangiogenic activity of elastokines can be as potent as that of vascular endothelial growth factor (VEGF). nih.gov This angiogenic property is linked to their interaction with the this compound receptor complex on the surface of endothelial cells. iiarjournals.org

Modulation of Inflammatory Responses

Elastokines also play a crucial role in modulating inflammatory responses. frontiersin.orgnih.govresearchgate.net They can exhibit potent chemotactic activity, attracting inflammatory cells such as leukocytes, monocytes, and fibroblasts to the site of this compound degradation. nih.govresearchgate.netoup.com This chemotactic effect contributes to the inflammatory cell infiltration observed in conditions like abdominal aortic aneurysms and emphysema. researchgate.netoup.comoup.com Furthermore, elastokines can influence the polarization of macrophages, promoting a proinflammatory M1 phenotype, which contributes to chronic inflammation and hinders normal tissue repair. oup.comnih.gov Binding of elastokines to their cognate receptor, S-Gal (part of the ERC), can stimulate the expression of matrix metalloproteinases in various cell types, further contributing to extracellular matrix remodeling and inflammation. nih.goviiarjournals.org this compound peptides can also polarize lymphocytes towards a Th-1 response. nih.gov

Other Cell-Signaling Functions

This compound-derived peptides exert diverse cell-signaling functions beyond their role as degradation products. These functions are often mediated through their interaction with the this compound receptor complex (ERC), which includes the 67-kDa this compound-binding protein (EBP), protective protein/cathepsin A (PPCA), and neuraminidase-1 (Neu-1). nih.govahajournals.orgnih.govresearchgate.net EDPs can also bind to other receptors, such as galectin-3 and αVβ3 and αVβ5 integrins. nih.govresearchgate.net

Binding of EDPs to the ERC can trigger various intracellular signaling cascades. One well-characterized pathway involves the activation of Neu-1, which desialylates GM3 ganglioside to produce lactosylceramide (B164483) (LacCer). nih.govnih.govplos.org LacCer then acts as a secondary messenger, contributing to downstream signaling events, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. tandfonline.comnih.govplos.org This pathway is implicated in regulating cell proliferation and protease production. tandfonline.comnih.gov

EDPs have been shown to influence the behavior of various cell types, including fibroblasts, monocytes, lymphocytes, and endothelial cells. tandfonline.comresearchgate.netnih.govahajournals.orgnih.govaai.orgbiologists.com Their signaling functions include:

Cell Adhesion and Chemotaxis: EDPs can stimulate cell adhesion and act as chemoattractants for various cell types, including monocytes, fibroblasts, neutrophils, and tumor cells. tandfonline.comresearchgate.netnih.govahajournals.orgnih.gov This chemotactic activity is particularly relevant in processes like wound healing and inflammation. researchgate.net

Cell Proliferation: EDPs can regulate cell proliferation, with effects varying depending on the cell type and context. tandfonline.comnih.govahajournals.org They have been shown to stimulate the proliferation of fibroblasts and smooth muscle cells. nih.govresearchgate.netresearchgate.net

Protease Activation: EDPs can stimulate the production and activation of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, MMP-9, and MT1-MMP (MMP-14), which are involved in ECM remodeling and degradation. tandfonline.comnih.govahajournals.orgbiologists.comuni-halle.de This creates a feedback loop where this compound degradation products promote further degradation. tandfonline.comnih.gov

Angiogenesis: EDPs, such as κ-elastin and the VGVAPG hexapeptide, have been shown to promote angiogenesis by stimulating endothelial cell migration and tubulogenesis, partly through the upregulation of MT1-MMP. tandfonline.combiologists.com

Modulation of Inflammatory Response: EDPs can influence the inflammatory response. While some studies suggest they can promote inflammation, others indicate they may have a down-regulatory effect on pro-inflammatory cytokine expression in certain contexts. researchgate.netnih.govahajournals.orgaai.orgresearchgate.net For instance, EDPs have been shown to favor a T-helper type 1 (Th1) polarization of human blood lymphocytes and regulate cytokine expression in monocytes. ahajournals.orgaai.org

Here is a summary of some cell-signaling functions of this compound-Derived Peptides:

| Cell Signaling Function | Affected Cell Types | Key Mechanisms / Pathways Involved | Relevant EDP Motifs (if specified) |

| Cell Adhesion | Various cell types | Interaction with ERC, other receptors | GXXPG |

| Chemotaxis | Monocytes, Fibroblasts, Neutrophils, Tumor Cells | Interaction with ERC, Gαi/o proteins, cAMP, cGMP | GXXPG |

| Cell Proliferation | Fibroblasts, Smooth Muscle Cells | Interaction with ERC, ERK1/2 pathway, Gαi/o proteins | GXXPG |

| Protease Activation | Fibroblasts, Tumor Cells | Interaction with ERC, ERK1/2 pathway, Upregulation of MMPs (MMP-1, -2, -9, -14) | GXXPG |

| Angiogenesis | Endothelial Cells | Upregulation of MT1-MMP | VGVAPG |

| Inflammatory Modulation | Monocytes, Lymphocytes | Interaction with ERC, NF-κB pathway (down-regulation), Th1 polarization | |

| Oxidative Burst | Polymorphonuclear Leukocytes (PMNLs), Monocytes | Interaction with ERC, Gαi/o proteins, Phosphatidylinositol breakdown | K-elastin |

| Intracellular Ca2+ | Polymorphonuclear Leukocytes (PMNLs), Monocytes | Interaction with ERC, Gαi/o proteins | K-elastin |

Mechanisms of this compound Turnover and Remodeling

This compound turnover in healthy adult tissues is remarkably slow. tandfonline.comwebmd.comnih.govnih.gov Elastogenesis, the process of elastic fiber formation, primarily occurs during embryonic development and early postnatal life, with minimal de novo synthesis in adulthood. webmd.comnih.govahajournals.orgnih.gov The stability of mature this compound is attributed to its highly cross-linked structure, formed by the enzymatic cross-linking of tropothis compound monomers by lysyl oxidase (LOX). nih.govnih.govphysiology.org

Despite its longevity, this compound is subject to degradation and remodeling throughout life. tandfonline.comnih.govontosight.ai This process is crucial for tissue maintenance and adaptation but can become dysregulated in disease states, leading to tissue damage and loss of function. tandfonline.comontosight.ai The primary mechanism of this compound degradation is enzymatic proteolysis by elastases, including matrix metalloproteinases (MMPs), serine proteases (like neutrophil elastase), cysteine proteases, and aspartic proteases. tandfonline.comontosight.ainih.govresearchgate.netnih.gov

Key enzymes involved in this compound degradation include:

Matrix Metalloproteinases (MMPs): Several MMPs are known to degrade this compound, notably MMP-2, MMP-7, MMP-9, MMP-12, and MMP-14 (MT1-MMP). tandfonline.comnih.govahajournals.orguni-halle.de These enzymes are often upregulated in pathological conditions associated with excessive ECM degradation. nih.govahajournals.orguni-halle.de

Serine Proteases: Neutrophil elastase is a prominent serine protease with potent elastinolytic activity, particularly in inflammatory settings like emphysema. ontosight.ainih.gov

Cysteine Proteases: Cysteine proteases can also degrade this compound, especially intracellularly if tropothis compound is not properly secreted. tandfonline.comontosight.aiuni-halle.de

The activity of these elastases is tightly regulated by endogenous inhibitors, such as tissue inhibitors of metalloproteinases (TIMPs) and alpha 1-proteinase inhibitor, to prevent excessive degradation. nih.govontosight.ainih.gov An imbalance between elastase activity and inhibitor levels can lead to pathological this compound breakdown. ontosight.ainih.gov